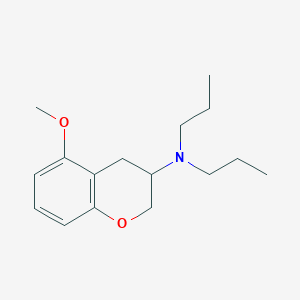

5-Methoxy-3-(di-n-propylamino)chroman

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

110927-00-9 |

|---|---|

Formule moléculaire |

C16H25NO2 |

Poids moléculaire |

263.37 g/mol |

Nom IUPAC |

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |

Clé InChI |

GOWYIQOIWRLZLO-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

SMILES canonique |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

Synonymes |

5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |

Origine du produit |

United States |

Foundational & Exploratory

The Putative Mechanism of Action of 5-Methoxy-3-(di-n-propylamino)chroman: An Analog-Based Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 5-Methoxy-3-(di-n-propylamino)chroman. This guide, therefore, extrapolates a probable mechanism based on the well-documented pharmacology of a closely related methoxy-chroman derivative, S 20499, which shares a core structural motif and demonstrates potent activity at serotonin 5-HT1A receptors. All data and methodologies presented herein are derived from studies on this analog.

Executive Summary

Based on the pharmacological profile of structurally similar compounds, this compound is hypothesized to function as a potent agonist at the serotonin 5-HT1A receptor. This receptor is a key modulator of serotonergic neurotransmission and is implicated in a range of physiological and pathological processes, including mood, anxiety, and cognition. The proposed mechanism involves high-affinity binding to both presynaptic and postsynaptic 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a reduction in neuronal firing. This guide provides a detailed overview of this putative mechanism, supported by data from a closely related analog.

Proposed Primary Pharmacological Target: The 5-HT1A Receptor

The primary molecular target for this compound is likely the 5-HT1A receptor. This assertion is based on studies of the methoxy-chroman derivative (+)-S 20499, which demonstrates high-affinity binding to and potent agonism at these sites.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of the analog (+)-S 20499 at 5-HT1A receptors in rat hippocampal membranes.[1]

Table 1: 5-HT1A Receptor Binding Affinity [1]

| Compound | Ki (nM) |

| (+)-S 20499 | 0.19 |

| (-)-S 20500 | 0.95 |

| (+/-) S 20244 (racemate) | 0.35 |

Table 2: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity [1]

| Compound | IC50 (nM) |

| (+)-S 20499 | 0.3 |

| (-)-S 20500 | 2.5 |

| (+/-) S 20244 (racemate) | 0.8 |

Elucidation of the Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound is expected to initiate a specific intracellular signaling cascade.

Caption: Proposed signaling pathway for this compound via the 5-HT1A receptor.

Experimental Methodologies

The following protocols are based on the characterization of the analog (+)-S 20499 and would be applicable for investigating this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of the test compound for the 5-HT1A receptor.

-

Tissue Preparation: Rat hippocampi are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and incubated at 37°C for 10 min to remove endogenous serotonin, followed by another centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Conditions: Aliquots of the membrane homogenate are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and various concentrations of the test compound. Non-specific binding is determined in the presence of an excess of a non-labeled standard ligand (e.g., 5-HT).

-

Data Analysis: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is measured by liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Activity Assay

-

Objective: To assess the functional agonist or antagonist properties of the test compound at the 5-HT1A receptor.

-

Procedure: Rat hippocampal homogenates are incubated in a buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin to stimulate adenylyl cyclase. The test compound is added at various concentrations.

-

Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay.

-

Data Analysis: The concentration-response curves are generated to determine the IC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated adenylyl cyclase activity.[1]

In Vivo Electrophysiology

-

Objective: To measure the effect of the test compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

-

Animal Preparation: Rats are anesthetized, and a recording electrode is lowered into the dorsal raphe nucleus to record the spontaneous firing of identified serotonergic neurons.

-

Drug Administration: The test compound is administered intravenously or intraperitoneally at increasing doses.

-

Data Analysis: The firing rate of the neurons is recorded before and after drug administration. The dose-dependent reduction in the firing rate is quantified to determine the in vivo potency.[1]

Hypothetical Experimental Workflow

The characterization of this compound would follow a logical progression from in vitro to in vivo studies.

Caption: A logical workflow for the preclinical characterization of a novel psychoactive compound.

Logical Relationships of Expected Effects

The agonism at 5-HT1A receptors is expected to produce a cascade of effects from the molecular to the behavioral level.

Caption: The cascade of effects from molecular interaction to potential behavioral outcomes.

Conclusion

While direct experimental data for this compound is not available, the evidence from closely related analogs strongly suggests that its primary mechanism of action is as a potent 5-HT1A receptor agonist. This would lead to the inhibition of adenylyl cyclase and a reduction in the firing of serotonergic neurons, effects that are consistent with potential therapeutic applications in mood and anxiety disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for the future investigation and validation of this proposed mechanism.

References

The Serotonergic Activity of 5-Methoxy-3-(di-n-propylamino)chroman: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biological activity of 5-Methoxy-3-(di-n-propylamino)chroman, a potent and selective serotonin 1A (5-HT1A) receptor agonist. The information presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Profile

This compound, particularly its enantiomers, has demonstrated high affinity and functional agonist activity at central 5-HT1A receptors. The compound's interaction with these receptors has been characterized through a series of in vitro and in vivo studies, revealing its potential as a modulator of the serotonergic system.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the interaction of this compound and its related compounds with the 5-HT1A receptor.

| Compound | Binding Affinity (Ki, nM) for 5-HT1A Receptors |

| (+)-S 20499 (enantiomer) | 0.19 |

| (+/-)-S 20244 (racemate) | 0.35 |

| (-)-S 20500 (enantiomer) | 0.95 |

Data derived from in vitro binding assays using rat hippocampal membranes.[1]

Mechanism of Action: 5-HT1A Receptor Agonism

As an agonist at the 5-HT1A receptor, this compound mimics the action of the endogenous neurotransmitter serotonin. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to a variety of cellular responses.

Signaling Pathway

The binding of this compound to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a hallmark of 5-HT1A receptor agonism and is associated with the modulation of neuronal excitability.

Experimental Evidence and Methodologies

The biological activity of this compound has been substantiated through rigorous experimental protocols.

In Vitro Binding Assays

These assays were conducted to determine the binding affinity of the compound for 5-HT1A receptors. The methodology involved the use of rat hippocampal membranes, which are rich in these receptors. The ability of this compound and its enantiomers to displace a radiolabeled ligand specifically binding to the 5-HT1A receptors was measured to calculate the inhibition constant (Ki).[1]

Functional Assays: Inhibition of Forskolin-Activated Adenylate Cyclase

To assess the functional consequence of receptor binding, the effect of the compounds on adenylate cyclase activity was measured in rat hippocampal homogenates. Forskolin, a direct activator of adenylate cyclase, was used to stimulate cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP production is a measure of its agonist activity at the Gi-coupled 5-HT1A receptor.[1] The inhibitory effects were shown to be competitively antagonized by 5-HT1A antagonists like (-)-propranolol.[1]

Electrophysiological Recordings

The functional effects of this compound on neuronal activity were investigated using electrophysiological recordings in the dorsal raphe nucleus of rats, both in vitro (brain-stem slices) and in vivo (anesthetized rats).[1] The dorsal raphe nucleus is a key area for serotonergic neurons. The compound was found to cause a dose-dependent reduction in the spontaneous firing of these neurons, an effect that could be competitively antagonized by the 5-HT1A antagonist (+/-)-tertatolol.[1] This provides strong evidence for its agonist activity at presynaptic 5-HT1A autoreceptors.

In Vivo Neurochemical Studies

To understand the broader neurochemical effects, the most potent enantiomer, (+)-S 20499, was administered orally to rats. This resulted in a significant reduction in the turnover rate of serotonin (5-HT) in various brain regions, without affecting dopamine turnover.[1] This finding is consistent with the activation of 5-HT1A autoreceptors, which leads to a decrease in the synthesis and release of serotonin.

Summary and Future Directions

This compound is a potent 5-HT1A receptor agonist with high affinity, particularly its (+)-enantiomer. Its biological activity has been well-characterized through a combination of in vitro and in vivo studies, demonstrating its ability to modulate serotonergic neurotransmission. These findings suggest its potential for further investigation as a therapeutic agent targeting the 5-HT1A receptor for a variety of central nervous system disorders. Future research could focus on its pharmacokinetic profile, selectivity over other receptor subtypes, and its behavioral effects in animal models of disease.

References

5-Methoxy-3-(di-n-propylamino)chroman: A Technical Guide on its Serotonergic and Limited Dopaminergic Properties

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC). Contrary to inquiries regarding its potential as a significant dopamine agonist, the available scientific literature predominantly characterizes 5-MeO-DPAC as a potent and highly selective serotonin 5-HT1A receptor agonist. This document synthesizes the existing data on its receptor binding affinity and functional activity, with a primary focus on its interaction with the serotonergic system. The limited evidence of its interaction with dopamine receptors is also reviewed, indicating weak to negligible activity at these sites. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, abbreviated as 5-MeO-DPAC, is a synthetic compound belonging to the aminotetralin class of molecules, which are known to interact with various neurotransmitter receptors. While the chroman scaffold is explored for a range of central nervous system targets, the primary pharmacological activity of 5-MeO-DPAC, as established in the scientific literature, is centered on the serotonin system. This guide aims to provide a detailed technical summary of its known receptor interactions, with a particular emphasis on clarifying its role as a serotonergic agent rather than a significant dopaminergic agonist.

Receptor Binding Profile

The affinity of a compound for a receptor is a critical measure of its potential biological activity. For 5-MeO-DPAC, binding studies have consistently demonstrated high affinity and selectivity for the 5-HT1A receptor.

Table 1: Serotonin Receptor Binding Affinities of 5-MeO-DPAC and Related Compounds

| Compound | Receptor | Ki (nM) |

| 5-MeO-DPAC | 5-HT1A | In the nM range [1] |

| (+)-S 20499 (a related methoxy-chroman derivative) | 5-HT1A | 0.19[2] |

| (-)-S 20500 (a related methoxy-chroman derivative) | 5-HT1A | 0.95[2] |

| (+/-) S 20244 (racemate of the related derivative) | 5-HT1A | 0.35[2] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Investigations into the broader receptor profile of 5-MeO-DPAC have shown that it recognizes other serotonin sites and dopamine D2 receptors very poorly[1]. Similarly, studies on other derivatives of 3-(dipropylamino)chroman have reported a lower affinity for D2A receptors compared to their high affinity for 5-HT1A receptors[3]. A study on analogous 3-N,N-di-n-propylamino-2-chromanones found that one compound exhibited weak dopaminergic activity at D2 receptors and no affinity for D1 receptors[4].

Functional Activity

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist.

Serotonergic Activity

5-MeO-DPAC has been characterized as a potent 5-HT1A receptor agonist. This is supported by studies on related methoxy-chroman derivatives which, like the prototypical 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), inhibit forskolin-activated adenylate cyclase in hippocampal homogenates[2]. This inhibition is a hallmark of 5-HT1A receptor activation. Furthermore, electrophysiological studies have shown that these related chroman derivatives induce a dose-dependent reduction in the spontaneous firing of serotoninergic neurons in the dorsal raphe nucleus, an effect that can be competitively antagonized by 5-HT1A antagonists[2].

Dopaminergic Activity

There is a notable absence of significant evidence in the reviewed literature to classify 5-MeO-DPAC as a dopamine agonist. The available data suggests that its affinity for dopamine receptors is low, and consequently, its functional activity at these sites is expected to be minimal.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: 5-HT1A Receptor Agonist Signaling Pathway for 5-MeO-DPAC.

Caption: Experimental Workflow for Receptor Binding Assay.

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound to a specific receptor.

-

Tissue Preparation: Brain regions of interest (e.g., rat hippocampus for 5-HT1A receptors) are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Incubation: The membrane preparation is incubated with a specific radiolabeled ligand that binds to the target receptor (e.g., [3H]8-OH-DPAT or [3H]5-MeO-DPAC for 5-HT1A sites) and various concentrations of the unlabeled test compound (5-MeO-DPAC).

-

Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This functional assay is used to determine if a compound is an agonist or antagonist at Gi/o-coupled receptors like 5-HT1A.

-

Tissue Preparation: Similar to binding assays, membranes from a brain region rich in the target receptor (e.g., hippocampus) are prepared.

-

Incubation: The membranes are incubated with ATP (the substrate for adenylate cyclase), a stimulator of adenylate cyclase (e.g., forskolin), and various concentrations of the test compound.

-

Reaction Termination: The reaction is stopped after a specific time.

-

cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: An agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner. The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined.

Conclusion

The available scientific evidence strongly indicates that this compound is a potent and selective 5-HT1A receptor agonist. While its chemical structure is part of a class of compounds with diverse pharmacological activities, its interaction with dopamine receptors appears to be weak and not a defining feature of its pharmacological profile. For researchers and drug development professionals, the primary focus for this compound should be on its serotonergic properties. Future investigations could further delineate its functional selectivity at the 5-HT1A receptor and explore its therapeutic potential in conditions where modulation of the serotonin system is beneficial. Any consideration of its dopaminergic effects should be approached with the understanding that this is not its primary mechanism of action based on current knowledge.

References

- 1. The selective labelling of central 5-HT1A receptor binding sites by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel derivatives of 3-(dipropylamino)chroman. Interactions with 5-HT1A and D2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and molecular structures of 3-N, N-di-n-propylamino-2-chromanones as new analogues of dopamine [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Serotonin Receptor Interaction of 5-Methoxy-3-(di-n-propylamino)chroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a potent and selective serotonin 1A (5-HT1A) receptor agonist. This technical guide provides a comprehensive overview of its interaction with the 5-HT1A receptor, including its binding affinity and functional potency. Detailed experimental protocols for key assays and a visualization of the canonical 5-HT1A signaling pathway are presented to support further research and drug development efforts in this area.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of neuropsychiatric disorders such as anxiety and depression. This compound (5-MeO-DPAC) has been identified as a high-affinity ligand for this receptor, exhibiting potent agonist activity. Understanding the precise quantitative interaction of 5-MeO-DPAC with the 5-HT1A receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and illustrates the primary signaling cascade initiated by 5-HT1A receptor activation.

Data Presentation: Quantitative Analysis of 5-MeO-DPAC and Related Compounds at the 5-HT1A Receptor

The following tables summarize the binding affinity and functional potency of 5-MeO-DPAC and a structurally related analog at the 5-HT1A receptor. This data is essential for comparing the pharmacological profile of these compounds.

Table 1: 5-HT1A Receptor Binding Affinity

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| (+/-)-S 20244 (a 5-MeO-DPAC analog) | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 0.35 | [1] |

| 5-MeO-DPAC | [3H]8-OH-DPAC | Rat Brain Membranes | In the nM range | [2] |

Table 2: 5-HT1A Receptor Functional Activity

| Compound | Assay | Preparation | EC50 (nM) | Emax (%) | Reference |

| (+/-)-S 20244 (a 5-MeO-DPAC analog) | Forskolin-Stimulated Adenylate Cyclase Inhibition | Rat Hippocampal Homogenates | Potency corresponds to affinity | Not explicitly stated | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

Materials:

-

Test Compound: this compound (5-MeO-DPAC)

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

-

Receptor Source: Rat hippocampal membranes

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6

-

Non-specific Binding Control: 10 µM 5-HT

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare rat hippocampal membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in fresh assay buffer.

-

In a series of tubes, add a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the unlabeled test compound (5-MeO-DPAC).

-

For determining non-specific binding, add 10 µM 5-HT to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate the mixture at 25°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors, such as the 5-HT1A receptor.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-DPAC at the 5-HT1A receptor.

Materials:

-

Test Compound: this compound (5-MeO-DPAC)

-

Receptor Source: Rat hippocampal homogenates

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EGTA, 0.1 mM IBMX, 1 mM ATP, 5 mM phosphocreatine, 50 U/ml creatine phosphokinase, pH 7.6

-

Stimulant: Forskolin

-

cAMP Assay Kit (e.g., EIA or HTRF-based)

Procedure:

-

Prepare rat hippocampal homogenates in ice-cold assay buffer.

-

Pre-incubate the homogenate with varying concentrations of the test compound (5-MeO-DPAC) at 30°C for 10 minutes.

-

Initiate the reaction by adding a fixed concentration of forskolin (to stimulate adenylate cyclase) and incubate for a further 10-15 minutes at 30°C.

-

Terminate the reaction by heating the samples.

-

Centrifuge the samples to pellet the particulate matter.

-

Measure the amount of cAMP produced in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist) from the dose-response curve using non-linear regression analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the interaction of 5-MeO-DPAC with the 5-HT1A receptor.

Caption: Canonical 5-HT1A Receptor Signaling Pathway.

References

- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective labelling of central 5-HT1A receptor binding sites by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 5-Methoxy-3-(di-n-propylamino)chroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a synthetic compound belonging to the aminotetralin class of chemicals, which are known for their interaction with serotonin receptors. In vitro studies have identified 5-MeO-DPAC as a potent and selective ligand for the serotonin 1A (5-HT1A) receptor, where it acts as an agonist. This technical guide provides a comprehensive overview of the in vitro pharmacology of 5-MeO-DPAC, including its binding affinity and functional activity at the 5-HT1A receptor. Due to the limited availability of extensive in vitro data for 5-MeO-DPAC, this guide also includes comparative data for the structurally related and extensively studied tryptamine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a broader context for its potential pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-MeO-DPAC and the comparative compound 5-MeO-DMT at the 5-HT1A receptor and other relevant targets.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-MeO-DPAC | 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | nM range | [cite: ] |

| 5-MeO-DMT | 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | < 10 | [1] |

| 5-MeO-DMT | 5-HT2A | [3H]Ketanserin | Rat Brain Membranes | > 1000 | [1] |

Note: A specific Ki value for 5-MeO-DPAC is not explicitly stated in the available literature, but it is described as acting in the nanomolar range.

Table 2: Functional Activity (EC50 and Emax)

| Compound | Assay | Receptor | Tissue/Cell Line | EC50 (nM) | Emax (%) | Reference |

| 5-MeO-DMT | G-protein Binding ([35S]GTPγS) | 5-HT1A | Rat Brain Membranes | ~100 | ~115% (vs 5-HT) | [1] |

Note: Specific EC50 and Emax values for 5-MeO-DPAC from in vitro functional assays are not currently available in the public domain. The data for 5-MeO-DMT indicates it is a potent and full agonist at the 5-HT1A receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize compounds like 5-MeO-DPAC are provided below. These protocols are based on standard pharmacological practices for assessing 5-HT1A receptor ligands.

Radioligand Competition Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Objective: To determine the inhibitory constant (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

-

Materials:

-

Tissue Preparation: Rat hippocampal membranes (or other tissues/cell lines expressing 5-HT1A receptors).

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

-

Test Compound: this compound (5-MeO-DPAC).

-

Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

-

-

Procedure:

-

Prepare rat hippocampal membranes by homogenization and centrifugation.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value), and varying concentrations of 5-MeO-DPAC.

-

For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT1A ligand.

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of 5-MeO-DPAC by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-MeO-DPAC concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 5-MeO-DPAC that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

5-Methoxy-3-(di-n-propylamino)chroman: A Deep Dive into Receptor Binding Affinity and Signaling Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), a potent and selective serotonin 5-HT1A receptor ligand. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related therapeutic agents.

Core Findings: Receptor Binding Profile of this compound

5-MeO-DPAC exhibits a high affinity and remarkable selectivity for the serotonin 5-HT1A receptor. Extensive in vitro studies have characterized its binding profile, revealing its potential as a valuable tool for investigating the 5-HT1A receptor system. The following table summarizes the quantitative binding data for 5-MeO-DPAC and its derivatives at various neurotransmitter receptors.

| Compound | Receptor | Kᵢ (nM) | Test System | Radioligand | Reference |

| This compound (5-MeO-DPAC) | 5-HT1A | nM range | Rat brain membranes | [³H]8-OH-DPAT | [1] |

| (+)-S 20499 (a derivative) | 5-HT1A | 0.19 | Rat hippocampal membranes | Not Specified | [2] |

| (-)-S 20500 (a derivative) | 5-HT1A | 0.95 | Rat hippocampal membranes | Not Specified | [2] |

| (+/-)-S 20244 (a derivative) | 5-HT1A | 0.35 | Rat hippocampal membranes | Not Specified | [2] |

| This compound (5-MeO-DPAC) | Other 5-HT sites | Very Poorly Recognized | Rat brain membranes | Not Specified | [1] |

| This compound (5-MeO-DPAC) | D2 | Very Poorly Recognized | Rat brain membranes | Not Specified | [1] |

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The following section outlines a typical experimental protocol for a competitive radioligand binding assay for the 5-HT1A receptor, a standard method used to generate the data presented above.

Protocol: 5-HT1A Receptor Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Rodent brain tissue (e.g., hippocampus or cortex, known for high 5-HT1A receptor density) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (5-MeO-DPAC) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

3. Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

-

The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Molecular Environment: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Activation of the 5-HT1A and D2 receptors initiates distinct intracellular signaling cascades.

References

- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-Methoxy-3-(di-n-propylamino)chroman (CAS 110927-00-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman, also known as 5-MeO-DPAC, is a chemical compound identified by the CAS number 110927-00-9. It belongs to the chroman class of molecules and has garnered interest in neuropharmacological research due to its specific interactions with the serotonergic system. This technical guide provides a comprehensive overview of the available research on 5-MeO-DPAC, including its chemical properties, biological activity, and its role as a research tool.

Chemical Properties

| Property | Value |

| CAS Number | 110927-00-9 |

| Molecular Formula | C₁₆H₂₅NO₂ |

| Molecular Weight | 263.38 g/mol |

| IUPAC Name | 5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |

| Synonyms | 5-MeO-DPAC |

Biological Activity and Mechanism of Action

Research has firmly established this compound as a potent and selective agonist for the serotonin 5-HT₁A receptor.[1] This receptor is a key player in the modulation of mood, anxiety, and other neurological processes. The agonist activity of 5-MeO-DPAC at this receptor is the primary driver of its observed biological effects.

Quantitative Data: Receptor Binding Affinity

Experimental Protocols

Radioligand Binding Assays

The tritiated form of 5-MeO-DPAC, [³H]5-MeO-DPAC, has been utilized as a highly selective radioligand for labeling central 5-HT₁A receptor binding sites.[1] It has been noted to be even more selective than the commonly used radioligand [³H]8-OH-DPAT because it does not bind to presynaptic striatal sites that may be associated with serotonin reuptake.[1]

General Protocol Outline:

A typical radioligand binding assay to characterize the interaction of a compound with the 5-HT₁A receptor using a radiolabeled ligand would involve the following steps:

-

Tissue Preparation: Homogenization of brain tissue (e.g., rat hippocampus or cortex) in a suitable buffer to prepare cell membranes containing the 5-HT₁A receptors.

-

Incubation: Incubation of the membrane preparation with the radioligand (e.g., [³H]5-MeO-DPAC or [³H]8-OH-DPAT) and varying concentrations of the test compound.

-

Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Behavioral Studies: Inhibition of Lordosis Behavior

5-MeO-DPAC has been shown to inhibit female lordosis behavior in rats, a model used to study the neural control of sexual behavior and the effects of serotonergic compounds.[3]

Experimental Workflow:

Caption: Experimental workflow for studying the effect of 5-MeO-DPAC on lordosis behavior.

Signaling Pathway

As a 5-HT₁A receptor agonist, this compound is expected to activate the canonical 5-HT₁A signaling pathway. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

Caption: Simplified 5-HT1A receptor signaling pathway activated by 5-MeO-DPAC.

Synthesis

Detailed information regarding the specific synthetic route for this compound is not extensively available in readily accessible literature. However, the synthesis of similar chroman derivatives often involves multi-step processes starting from substituted phenols. A general synthetic approach could involve the construction of the chroman ring system followed by the introduction of the di-n-propylamino group at the 3-position.

Conclusion

This compound (CAS 110927-00-9) is a valuable research tool for investigating the 5-HT₁A receptor and its role in the central nervous system. Its high selectivity makes its tritiated form an excellent radioligand for receptor binding studies. In vivo studies have confirmed its activity as a 5-HT₁A agonist. Further research to fully elucidate its pharmacological profile, including more detailed quantitative binding data and its effects in a wider range of behavioral models, would be beneficial for the drug development community.

References

- 1. The selective labelling of central 5-HT1A receptor binding sites by [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxy-Chroman Scaffold: A Comprehensive Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system, a common motif in natural products and pharmacologically active compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, methoxy-substituted chromans have garnered significant attention due to their diverse and potent biological activities. The position and number of methoxy groups on the chroman scaffold, in conjunction with other substitutions, profoundly influence their interaction with biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxy-chroman derivatives, focusing on their anticancer, antioxidant, antifungal, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this promising area.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of methoxy-chroman derivatives is highly dependent on the substitution pattern on the chroman core and any appended functionalities. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity of Methoxy-Chroman Derivatives

The anticancer potential of methoxy-chroman derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying their cytotoxic effects.

| Compound ID | Chroman Scaffold | Methoxy Substitution | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-Benzylidene-4-chromanone | 7-OCH3 | 3',4'-dihydroxy (catechol) | Various | 13 - 18 | [1] |

| 2 | 3-Benzylidene-4-chromanone | 7-OCH3 | 4'-OH | Various | 12 - 28 | [1] |

| 3 | Methoxyflavone analog | 5,3'-dihydroxy-3,6,7,8,4'-penta-OCH3 | - | MCF-7 | 3.71 | [2] |

| 4 | Methoxyflavone analog | 5,3',4'-trihydroxy-6,7,8-tri-OCH3 | - | MCF-7 | 4.9 | [2] |

| 5 | Chalcone Methoxy Derivative | 2',4'-dihydroxy-6-methoxy-3,5-dimethyl | - | MCF-7 | 250 | [3][4] |

| 6 | 3-Methoxy Flavone Derivative | 3-OCH3 | N-methyl piperazine at 4' | MDA-MB-231 | 5.54 µg/ml | [5] |

| 7 | 3-Methoxy Flavone Derivative | 3-OCH3 | Piperidine at 4' | MDA-MB-231 | 5.44 µg/ml | [5] |

| 8 | 3-Methoxy Flavone Derivative | 3-OCH3 | Triazole at 4' | MDA-MB-231 | 8.06 µg/ml | [5] |

| 9 | 3-Methoxy Flavone Derivative | 3-OCH3 | Piperidine at 4' | MCF-7 | 13.08 µg/ml | [5] |

| 10 | 3-Methoxy Flavone Derivative | 3-OCH3 | N-methyl piperazine at 4' | MCF-7 | 20.3 µg/ml | [5] |

Note: The conversion of µg/ml to µM depends on the molecular weight of the specific compound.

Antioxidant Activity of Methoxy-Chroman Derivatives

The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method. The EC50 value represents the concentration required to scavenge 50% of the DPPH radicals.

| Compound ID | Chroman Scaffold | Methoxy Substitution | Other Substituents | EC50 (µM) | Reference |

| 11 | 3-Benzylidene-4-chromanone | 7-OCH3 | 3',4'-dihydroxy (catechol) | 13 | [1] |

| 12 | 3-Benzylidene-4-chromanone | 7-OCH3 | 3',4'-dihydroxy (catechol) | 14 | [1] |

| 13 | 3-Benzylidene-4-chromanone | 7-OCH3 | 3',4'-dihydroxy (catechol) | 13 | [1] |

Antifungal Activity of Methoxy-Chroman Derivatives

The antifungal efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Chroman Scaffold | Methoxy Substitution | Other Substituents | Microorganism | MIC (µg/mL) | Reference |

| 14 | Chroman-4-one | 7-OH | - | Candida spp. | 64 | [6] |

| 15 | Chroman-4-one | 7-OCH3 | - | Candida spp. | 64 | [6] |

| 16 | Chroman-4-one | 7-OH | - | Filamentous fungi | 256 | [6] |

| 17 | Chroman-4-one | 7-OCH3 | - | Filamentous fungi | 512 | [6] |

| 18 | Homoisoflavonoid | 3-methoxybenzyl | - | Various | 256 - 512 | [6] |

Key Signaling Pathways

Methoxy-chroman derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: The PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by methoxy-chroman derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature.

Synthesis of 3-Benzylidene-4-chromanone Derivatives

A common and effective method for the synthesis of 3-benzylidene-4-chromanone derivatives involves a base-catalyzed aldol condensation.

Caption: General workflow for the synthesis of 3-benzylidene-4-chromanone derivatives.[1][7][8]

Detailed Protocol:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a glass mortar and pestle or a round-bottom flask), combine equimolar amounts of the appropriate 4-chromanone derivative (1.0 mmol) and the substituted benzaldehyde (1.2 mmol).

-

Catalyst and Solvent Addition: Add a catalytic amount of a base, such as piperidine (1.2 mmol) or anhydrous barium hydroxide (1.5 g).[1][7] A minimal amount of a suitable solvent, like ethanol (2-5 mL), can be added to facilitate the reaction, especially when using barium hydroxide.[7]

-

Reaction Conditions: The reaction mixture is then either heated to 100°C until the 4-chromanone is consumed (monitored by TLC) or triturated at room temperature if using barium hydroxide until a color change is observed.[1][7]

-

Work-up: After the reaction is complete, the mixture is cooled and diluted with ice-water. It is then acidified by the dropwise addition of a concentrated acid, such as hydrochloric acid, until the solution becomes acidic.

-

Extraction and Purification: The resulting precipitate is collected by filtration or extracted with an appropriate organic solvent like n-hexane. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure 3-benzylidene-4-chromanone derivative.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a widely used, simple, and rapid method to screen for antioxidant activity.

Caption: Workflow for the DPPH radical scavenging assay.[9][10]

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Test Samples: Dissolve the methoxy-chroman derivatives in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid, to be tested alongside the samples.

-

-

Assay Procedure:

-

In a 96-well microplate or individual cuvettes, add a specific volume of the test sample or positive control.

-

Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

After incubation, measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[9][10]

-

Rho-Kinase (ROCK) Inhibition Assay

The activity of ROCK inhibitors can be assessed using various methods, including enzyme-linked immunosorbent assays (ELISAs) that measure the phosphorylation of a ROCK substrate.

Detailed Protocol (based on a generic ELISA-based assay):

-

Plate Preparation: Use a 96-well plate pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Kinase Reaction:

-

Add the ROCK enzyme to the wells.

-

Add the test compounds (methoxy-chroman derivatives) at various concentrations. Include a known ROCK inhibitor as a positive control and a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction and wash the wells to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells again and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the color development with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The degree of substrate phosphorylation is proportional to the absorbance. The inhibitory activity of the test compounds is determined by the reduction in absorbance compared to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.[11][12][13][14]

Conclusion

The methoxy-chroman scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The structure-activity relationship studies consistently highlight the critical role of the position and number of methoxy groups, as well as the nature of other substituents, in determining the potency and selectivity of these compounds. This guide provides a foundational resource for researchers in the field, offering organized quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. It is anticipated that this comprehensive overview will stimulate further investigation and facilitate the rational design of novel methoxy-chroman derivatives as promising therapeutic agents for a variety of diseases.

References

- 1. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel and eco-friendly method for Synthesis of 3-benzylidene-2-phenyl chroman-4-one analogs - ProQuest [proquest.com]

- 8. A novel and eco-friendly method for Synthesis of 3-benzylidene-2-phenyl chroman-4-one analogs - ProQuest [proquest.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Antioxidant activity determination [bio-protocol.org]

- 11. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. mybiosource.com [mybiosource.com]

An In-Depth Technical Guide to the Neuropharmacology of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-(di-n-propylamino)chroman, commonly known as 5-MeO-DPAC, is a synthetic compound recognized for its selective and high-affinity interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of 5-MeO-DPAC, summarizing its receptor binding profile and functional activity based on available scientific literature. Detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. The document also includes visualizations of the 5-HT1A receptor signaling pathway and a representative experimental workflow to aid in the understanding of its mechanism of action and experimental evaluation.

Introduction

The serotonergic system, and particularly the 5-HT1A receptor, is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety, depression, and mood disorders. 5-MeO-DPAC has been identified as a potent and selective 5-HT1A receptor agonist. Its chroman scaffold distinguishes it from other classes of 5-HT1A agonists, such as the aminotetralins (e.g., 8-OH-DPAT) and the tryptamines. Understanding the detailed neuropharmacology of 5-MeO-DPAC is essential for elucidating its therapeutic potential and guiding future drug discovery efforts.

Receptor Binding Profile

5-MeO-DPAC demonstrates high affinity and selectivity for the 5-HT1A receptor. Early research using a tritiated version of the compound, [3H]5-MeO-DPAC, established it as a valuable radioligand for labeling 5-HT1A sites in the central nervous system.

Table 1: Receptor Binding Affinity of 5-MeO-DPAC

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | [3H]5-MeO-DPAC | Rat Hippocampal Membranes | In the nanomolar (nM) range | (Hamon et al., 1988) |

| Other 5-HT sites | Not specified | Rat Brain Membranes | Very poor recognition | (Hamon et al., 1988) |

| D2 | Not specified | Rat Brain Membranes | Very poor recognition | (Hamon et al., 1988) |

Note: The precise Ki value from the primary literature is qualitatively described as being in the "nM range". Further investigation of the full-text article is required for a specific value.

In Vitro and In Vivo Functional Activity

The functional activity of 5-MeO-DPAC as a 5-HT1A receptor agonist has been demonstrated in vivo through behavioral pharmacology studies.

Inhibition of Lordosis Behavior in Rats

Activation of 5-HT1A receptors is known to inhibit lordosis behavior in female rats. 5-MeO-DPAC has been shown to produce this effect, confirming its agonist activity at these receptors.

Table 2: In Vivo Functional Activity of 5-MeO-DPAC

| Assay | Species | Effect | Relative Potency | Reference |

| Inhibition of Lordosis Behavior | Rat | Agonist | 8-OH-DPAT > 5-OH-DPAC ≥ 5-MeO-DPAC > 5-HT | (Jackson and Sue, 1991) |

Signaling Pathways

As a 5-HT1A receptor agonist, 5-MeO-DPAC is expected to modulate downstream signaling cascades typically associated with this G-protein coupled receptor (GPCR). The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/Go), and its activation leads to a cascade of intracellular events.

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay ([3H]5-MeO-DPAC)

This protocol is a generalized representation based on standard methodologies for GPCR binding assays and specific details from the abstract by Hamon et al. (1988).

Objective: To determine the binding affinity (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

Materials:

-

[3H]5-MeO-DPAC (Radioligand)

-

Unlabeled 5-MeO-DPAC or other competing ligands

-

Rat hippocampal membranes (Source of 5-HT1A receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, combine the rat hippocampal membranes, [3H]5-MeO-DPAC at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competing ligand. For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., serotonin or 8-OH-DPAT).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow

In Vivo Lordosis Behavior Assay

This protocol is a generalized representation based on the study by Jackson and Sue (1991).

Objective: To assess the in vivo 5-HT1A agonist activity of 5-MeO-DPAC by measuring its effect on lordosis behavior in female rats.

Animals: Sexually receptive, intact, proestrous female rats.

Procedure:

-

Animal Preparation: Use female rats in the proestrous stage of their estrous cycle, when they are naturally receptive.

-

Drug Administration: Bilaterally infuse 5-MeO-DPAC (at varying doses, e.g., 200-2000 ng) directly into the ventromedial nucleus of the hypothalamus (VMH) through surgically implanted cannulae. A vehicle control group should also be included.

-

Behavioral Testing: Approximately 10 minutes after infusion, introduce a sexually experienced male rat into the female's cage.

-

Data Collection: Observe the female's response to mounting attempts by the male. The primary measure is the Lordosis Quotient (LQ), calculated as (number of lordosis responses / number of mounts) x 100. Also, record any other relevant behaviors, such as resistive behaviors (e.g., kicking, vocalization).

-

Data Analysis: Compare the LQ and other behavioral measures between the 5-MeO-DPAC-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in the LQ in the drug-treated groups indicates an inhibitory effect on lordosis behavior.

Conclusion

This compound is a selective 5-HT1A receptor agonist with demonstrated in vitro binding and in vivo functional activity. Its distinct chemical structure offers a potential avenue for the development of novel therapeutics targeting the serotonergic system. Further research is warranted to fully elucidate its pharmacological profile, including its potency and efficacy at the 5-HT1A receptor, its effects on downstream signaling pathways in different brain regions, and its potential therapeutic applications in animal models of neuropsychiatric disorders. The experimental protocols and visualizations provided in this guide serve as a foundation for such future investigations.

Methodological & Application

Application Notes and Protocols for 5-Methoxy-3-(di-n-propylamino)chroman in Neuroscience Research

Disclaimer: There is currently a lack of published neuroscience research specifically investigating 5-Methoxy-3-(di-n-propylamino)chroman. The following application notes and protocols are based on studies of structurally similar compounds, namely 3-aminochroman and 3-N,N-di-n-propylamino-2-chromanone derivatives. The potential activities and experimental designs outlined below are therefore predictive and should be validated empirically for this compound.

Application Notes

Based on the pharmacological profile of its close structural analogs, this compound is a promising investigational tool for neuroscience research, particularly in the modulation of serotonergic and dopaminergic systems. Its core 3-aminochroman structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical targets in neuropharmacology.

1. Investigation of Serotonin 5-HT7 Receptor Function:

Structurally related 3-aminochroman derivatives have been identified as ligands for the serotonin 5-HT7 receptor, with affinities ranging from nanomolar to micromolar.[1] The 5-HT7 receptor is implicated in a variety of physiological processes in the central nervous system, including the regulation of circadian rhythms, learning, memory, and mood. As such, this compound could be utilized as a research tool to:

-

Elucidate the role of the 5-HT7 receptor in animal models of depression, anxiety, and cognitive disorders.

-

Characterize the downstream signaling pathways of the 5-HT7 receptor.

-

Serve as a scaffold for the development of novel therapeutic agents targeting the 5-HT7 receptor.

2. Probing the Dopamine D2 Receptor:

The structurally analogous 3-N,N-di-n-propylamino-2-chromanones have been synthesized and evaluated as ligands for the dopamine D2 receptor.[2] The D2 receptor is a key target in the treatment of psychosis and Parkinson's disease. This compound may therefore be a valuable tool to:

-

Investigate the pharmacology of the D2 receptor and its subtypes.

-

Explore the therapeutic potential of novel D2 receptor modulators in preclinical models of neurological and psychiatric disorders.

-

Develop radiolabeled versions of the compound for in vivo imaging of D2 receptors using techniques such as Positron Emission Tomography (PET).

3. Drug Discovery and Development:

The chroman scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The di-n-propylamino and methoxy substitutions on the chroman ring of the title compound offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This makes this compound an interesting starting point for drug discovery programs aimed at developing novel therapeutics for CNS disorders.

Quantitative Data from Analogous Compounds

The following tables summarize the binding affinities of structurally similar compounds to the serotonin 5-HT7 and dopamine D2 receptors. This data can serve as a reference for predicting the potential potency of this compound.

Table 1: Binding Affinities of 3-Aminochroman Derivatives at the Human 5-HT7 Receptor

| Compound | Structure | Kᵢ (nM) |

| Analog 1 | C6-phenyl substituted 3-(dimethylamino)chroman | Varies from nM to µM |

| Analog 2 | C6-thienyl substituted 3-(dimethylamino)chroman | Varies from nM to µM |

Data extrapolated from a study on novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman.[1]

Table 2: In Vitro Activity of 3-N,N-di-n-propylamino-2-chromanone at Dopamine Receptors

| Compound | Receptor | Assay | Activity |

| 3-N,N-di-n-propylamino-2-chromanone (6a) | D2 | Radioligand Displacement ([³H]sulpiride or [³H]spiperone) | Weak dopaminergic activity |

| 3-N,N-di-n-propylamino-2-chromanone (6a) | D1 | Radioligand Displacement ([³H]SCH 23390) | No affinity |

Data from a study on the synthesis and molecular structures of 3-N,N-di-n-propylamino-2-chromanones as new analogues of dopamine.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the 5-HT7 and D2 receptors, based on methodologies used for its structural analogs.

Protocol 1: Radioligand Binding Assay for the Human Serotonin 5-HT7 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT7 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT7 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]5-carboxamidotryptamine ([³H]5-CT)

-

Non-specific binding control: 5-HT (Serotonin)

-

Test compound: this compound

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the human 5-HT7 receptor to confluency.

-

Harvest the cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (containing a predetermined amount of protein)

-

50 µL of [³H]5-CT at a final concentration close to its Kₑ

-

50 µL of either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol 2: Radioligand Displacement Assay for the Dopamine D2 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue or cells expressing the dopamine D2 receptor

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]Spiperone or [³H]Sulpiride

-

Non-specific binding control: Haloperidol or unlabeled Spiperone

-

Test compound: this compound

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Perform differential centrifugation to obtain a crude membrane fraction.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane suspension

-

Radioligand ([³H]Spiperone or [³H]Sulpiride) at a concentration near its Kₑ

-

Buffer (for total binding), a saturating concentration of a D2 antagonist like haloperidol (for non-specific binding), or a range of concentrations of this compound.

-

-

Incubate the plate to allow for binding to reach equilibrium.

-

-

Filtration and Counting:

-

Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Dry the filters and measure the retained radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation as described in Protocol 1.

-

Visualizations

Signaling Pathways

References

Application Notes and Protocols for the Experimental Design of 5-Methoxy-3-(di-n-propylamino)chroman

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization of the novel compound, 5-Methoxy-3-(di-n-propylamino)chroman. The protocols outlined below are designed to elucidate its pharmacological profile, mechanism of action, and preliminary safety assessment.

Introduction

This compound is a novel psychoactive substance. Its chroman core, substituted with a methoxy group and a di-n-propylamino group, suggests potential interaction with serotonergic systems, similar to other psychoactive compounds. A thorough in vitro and in vivo characterization is essential to determine its therapeutic potential and abuse liability. The following protocols are designed to systematically evaluate this compound.

In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a primary focus on serotonin (5-HT) receptor subtypes.

Protocol: Radioligand Binding Assays

-

Receptor Source: Commercially available cell membranes expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D2), and other relevant CNS targets.

-

Radioligands: Select appropriate high-affinity radioligands for each receptor target (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Assay Buffer: Prepare a suitable buffer for each receptor type (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in a 96-well plate.

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) for each receptor using non-linear regression analysis of the competition binding curves.

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| 5-HT1A | [3H]-8-OH-DPAT | Experimental Value |

| 5-HT2A | [3H]-Ketanserin | Experimental Value |

| 5-HT2C | [3H]-Mesulergine | Experimental Value |

| D2 | [3H]-Spiperone | Experimental Value |

| ... (other targets) | ... | ... |

Functional Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at the identified high-affinity receptor targets.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., Calcium Flux or cAMP Assay)

-

Cell Lines: Use stable cell lines expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

-

Assay Principle: For 5-HT2A receptors, which couple to Gq, measure the mobilization of intracellular calcium.[1] For receptors coupled to Gi or Gs, measure changes in cyclic AMP (cAMP) levels.

-

Calcium Flux Assay (for Gq-coupled receptors):

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound.

-

Measure the change in fluorescence intensity using a plate reader.

-

-

cAMP Assay (for Gi/Gs-coupled receptors):

-

Incubate cells with varying concentrations of the test compound.

-

For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production.

-

For Gs-coupled receptors, measure the direct stimulation of cAMP production.

-

Quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values.

Data Presentation:

| Receptor Subtype | Functional Assay | Activity Profile | EC50 (nM) | Emax (%) |

| 5-HT2A | Calcium Flux | e.g., Full Agonist | Experimental Value | Experimental Value |

| 5-HT1A | cAMP Inhibition | e.g., Partial Agonist | Experimental Value | Experimental Value |

| ... (other targets) | ... | ... | ... | ... |

In Vivo Characterization

Behavioral Pharmacology

Objective: To assess the psychoactive effects of this compound in rodent models, which are predictive of hallucinogenic, anxiolytic, and antidepressant-like activity in humans.[2][3]

Protocol: Head-Twitch Response (HTR) in Mice

-

Animals: Male C57BL/6J mice.

-

Drug Administration: Administer varying doses of this compound via intraperitoneal (i.p.) injection. Include a vehicle control group.

-

Observation: Immediately after injection, place individual mice in observation chambers and record the number of head twitches over a 30-minute period.

-

Data Analysis: Analyze the dose-dependent effect of the compound on the frequency of head twitches. A significant increase in HTR is indicative of 5-HT2A receptor agonism and potential hallucinogenic-like effects.[2]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: 30 minutes after drug administration (i.p.), place the animal in the center of the maze and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Data Presentation:

| Behavioral Assay | Species | Doses (mg/kg, i.p.) | Key Findings |

| Head-Twitch Response | Mouse | e.g., 0.1, 0.3, 1.0, 3.0 | e.g., Dose-dependent increase in HTR |

| Elevated Plus Maze | Rat | e.g., 0.1, 0.3, 1.0, 3.0 | e.g., Increased time in open arms at 1.0 mg/kg |

Preliminary Pharmacokinetic Profiling

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model.

Protocol: Single-Dose Pharmacokinetics in Rats

-

Animals: Male Sprague-Dawley rats with jugular vein cannulation.

-

Drug Administration: Administer a single intravenous (i.v.) and intraperitoneal (i.p.) dose of the compound to different groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-